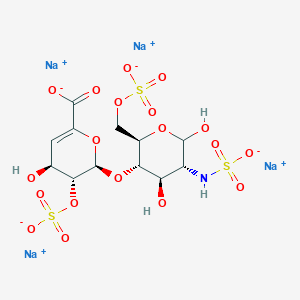

Heparin disaccharide I-S sodium salt

Description

Overview of Glycosaminoglycans (GAGs) in Biochemical Research

Structural Diversity and Biological Roles of Heparin and Heparan Sulfate (B86663) in Glycobiology

Heparin and heparan sulfate (HS) are two of the most structurally complex members of the GAG family. rsc.org Both are composed of repeating disaccharide units of a uronic acid (either L-iduronic acid or D-glucuronic acid) and D-glucosamine. rsc.org The immense structural diversity of these molecules arises from variations in the sulfation patterns of these repeating units, including N-sulfation, O-sulfation, and N-acetylation. rsc.org

Heparin, produced exclusively by mast cells, is well-known for its potent anticoagulant activity. sigmaaldrich.com It is more sulfated than heparan sulfate. diva-portal.org Heparan sulfate, on the other hand, is synthesized by nearly all cell types and is found on cell surfaces and in the extracellular matrix, where it interacts with a multitude of protein ligands to regulate a broad range of biological activities. sigmaaldrich.comdiva-portal.org These activities include developmental processes, angiogenesis (the formation of new blood vessels), and tumor metastasis. diva-portal.org The specific arrangement of sulfated domains within the HS chains dictates their precise biological functions. rsc.org

Importance of Disaccharide Building Blocks in Understanding GAG Structure and Function

By quantifying the different types of disaccharides present, scientists can gain valuable information about the sulfation patterns and uronic acid composition of the original GAG chain. researchgate.net This disaccharide analysis provides insights into the domain structure of heparin and heparan sulfate, which is essential for understanding how these molecules interact with proteins and carry out their diverse biological functions. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

tetrasodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO19S3.4Na/c14-3-1-4(10(16)17)30-12(8(3)32-35(25,26)27)31-9-5(2-28-34(22,23)24)29-11(18)6(7(9)15)13-33(19,20)21;;;;/h1,3,5-9,11-15,18H,2H2,(H,16,17)(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;/q;4*+1/p-4/t3-,5+,6+,7+,8+,9+,11?,12-;;;;/m0..../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDJNTXPZMQNEV-LXFQAIKPSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)[O-])O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NNa4O19S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Rationale for Research on Heparin Disaccharide I S Sodium Salt

Principles of Disaccharide Architecture within Heparin Polysaccharides

Heparin is a linear polysaccharide composed of repeating disaccharide units. nih.gov These units primarily consist of a uronic acid linked to a glucosamine residue. nih.gov The specific nature of these residues and their modifications, such as sulfation, contribute to the vast structural diversity and biological activity of heparin. nih.gov The disaccharide I-S is a prominent product of heparin degradation by heparinases and serves as a key marker in heparin analysis. google.com

Unsaturated Uronic Acid Residue (ΔUA-2S) Characterization

The uronic acid component of Heparin disaccharide I-S is an unsaturated residue designated as ΔUA-2S. This moiety is not a native component of the heparin polymer but is rather a product of the β-eliminative cleavage of the glycosidic bond by heparinase enzymes. google.com This enzymatic action results in the formation of a double bond between C4 and C5 of the uronic acid ring, leading to the "Δ" designation.

N-Sulfo-D-Glucosamine Residue (GlcNS-6S) Analysis

The second monosaccharide unit in this disaccharide is N-sulfo-D-glucosamine, denoted as GlcNS-6S. This residue is a derivative of D-glucosamine, a common component of heparin. The "N-Sulfo" (NS) indicates the presence of a sulfo group attached to the nitrogen atom at the C2 position, a modification that is characteristic of heparin. nih.gov

Furthermore, the "-6S" signifies an additional sulfate group at the 6-O position of the glucosamine ring. This 6-O-sulfation is another key modification that enhances the anionic nature of the heparin chain and is crucial for its biological activities. nih.gov

Sulfation Pattern and Linkage Analysis of the Disaccharide Unit

The complete structure of Heparin disaccharide I-S is defined by the specific arrangement and linkage of its sulfated monosaccharide units. The systematic name, α-ΔUA-2S-[1→4]-GlcNS-6S, encapsulates this information. oup.com

The sulfation pattern is a defining characteristic of this disaccharide, with a total of three sulfate groups: one on the uronic acid residue (2-O-sulfation) and two on the glucosamine residue (N-sulfation and 6-O-sulfation). This high degree of sulfation is typical for the predominant repeating units in heparin. nih.gov

The linkage between the two residues is an α-[1→4] glycosidic bond. This indicates that the anomeric carbon (C1) of the unsaturated uronic acid is linked to the oxygen atom at the C4 position of the N-sulfo-D-glucosamine residue, and the stereochemistry of this linkage is alpha.

Table 1: Summary of Structural Features of this compound

| Structural Feature | Description |

|---|---|

| Unsaturated Uronic Acid Residue | ΔUA-2S (4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid 2-sulfate) |

| Glucosamine Residue | GlcNS-6S (N-sulfo-D-glucosamine 6-sulfate) |

| Glycosidic Linkage | α-[1→4] |

| Sulfation Pattern | 2-O-sulfo on ΔUA, N-sulfo and 6-O-sulfo on GlcNS |

High-Resolution Spectroscopic Techniques for Structural Confirmation

The precise structure of this compound is confirmed using a combination of high-resolution spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Disaccharide Configuration and Sulfation Mapping

NMR spectroscopy is a powerful non-destructive technique for the detailed structural analysis of heparin-derived oligosaccharides. Both one-dimensional (1H) and two-dimensional (e.g., COSY, TOCSY, HSQC) NMR experiments are employed to determine the configuration of the monosaccharide units, the anomeric configuration of the glycosidic linkage, and the positions of the sulfate groups. researchgate.netresearchgate.net

The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to their chemical environment. The presence of electronegative sulfate groups causes a significant downfield shift of the signals of protons and carbons directly attached to the sulfated positions. nih.gov For instance, the sulfation at the 2-O position of the uronic acid and the 6-O position of the glucosamine leads to characteristic downfield shifts of the H2 and H6/C6 signals, respectively. nih.gov N-sulfation also induces specific shifts in the H2 and C2 signals of the glucosamine residue. researchgate.net

Two-dimensional NMR techniques are particularly valuable for assigning all the proton and carbon signals. For example, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the carbon skeleton. researchgate.net Through-bond correlation experiments like COSY and TOCSY help to identify the spin systems of the individual monosaccharide rings, while through-space correlations from NOESY experiments can confirm the stereochemistry of the glycosidic linkage. researchgate.net

Table 2: Representative ¹H NMR Chemical Shift Ranges for Key Protons in Sulfated Heparin Disaccharides

| Proton | Typical Chemical Shift Range (ppm) | Influencing Factor |

|---|---|---|

| Anomeric H1 (ΔUA) | ~5.8 - 6.0 | Unsaturated nature of the ring |

| Anomeric H1 (GlcNS) | ~5.4 | N-sulfation and linkage |

| H2 (ΔUA-2S) | ~4.5 | 2-O-Sulfation |

| H6 (GlcNS-6S) | ~4.2 - 4.4 | 6-O-Sulfation |

Note: The exact chemical shifts can vary depending on the solvent, pH, and temperature.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound with high accuracy. oup.com Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions of the disaccharide for mass analysis. oup.com The theoretical monoisotopic mass of the free acid form of Heparin disaccharide I-S is 572.9400 Da, and for the tetrasodium (B8768297) salt, it is 664.8991 Da.

Tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis. In a typical MS/MS experiment, the parent ion of the disaccharide is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass analyzed, providing insights into the sequence and location of modifications.

The fragmentation of sulfated oligosaccharides is often characterized by the facile loss of sulfo groups (SO₃), which corresponds to a neutral loss of 80 Da. acs.org Glycosidic bond cleavages (B, C, Y, and Z ions) and cross-ring cleavages (A and X ions) are also observed, and their relative abundances can help to elucidate the structure. nih.gov For instance, the fragmentation pattern can distinguish between different isomers by revealing which residue carries the sulfate groups. researchgate.net

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NNa₄O₁₉S₃ |

| Molecular Weight | 665.40 g/mol |

| Monoisotopic Mass (free acid) | 572.9400 Da |

| Common Fragmentation Pathway | Loss of SO₃ (80 Da) |

| Observed Fragment Ions | Glycosidic and cross-ring cleavages |

Synthetic Approaches for Heparin Disaccharide I S Sodium Salt and Its Analogues

Chemical Synthesis Strategies for Heparin Disaccharides

The total chemical synthesis of heparin disaccharides is a challenging task due to the structural complexity of these molecules, which includes specific stereochemistry, glycosidic linkages, and sulfation patterns. rsc.org Success hinges on the strategic preparation of monosaccharide building blocks and the controlled execution of glycosylation and sulfation reactions. rsc.orgnih.gov

Monosaccharide Building Block Preparation and Glycosylation Strategies

The foundation of heparin disaccharide synthesis lies in the preparation of appropriately protected monosaccharide precursors, primarily derivatives of D-glucosamine and a uronic acid (either D-glucuronic or L-iduronic acid). nih.gov An effective strategy involves synthesizing these building blocks from readily available starting materials like D-glucosamine hydrochloride and D-glucurono-6,3-lactone. nih.gov The process requires a sophisticated protecting group strategy to differentiate the various hydroxyl and amino groups, allowing for selective reactions at specific positions.

Key considerations in building block design include:

Amino Group Protection: The C-2 amino group of the glucosamine (B1671600) unit is often protected as an azide (B81097) (N₃). This non-participating group favors the formation of the desired α-glycosidic linkage and can be later converted to the N-sulfo group found in Heparin disaccharide I-S. nih.govacs.org

Hydroxyl Group Protection: Orthogonal protecting groups are employed for the hydroxyl positions. For instance, benzyl (B1604629) (Bn) ethers are used for permanent protection, while groups like benzoyl (Bz) or levulinoyl (Lev) can serve as temporary protectors that are removed to allow for sulfation at specific sites. nih.govacs.org

Glycosyl Donors and Acceptors: The prepared monosaccharides are converted into either glycosyl donors (e.g., trichloroacetimidates, thioglycosides) or glycosyl acceptors (molecules with a free hydroxyl group, typically at C-4). nih.govnih.gov

Glycosylation , the process of forming the critical α(1→4) linkage between the glucosamine donor and the uronic acid acceptor, is a pivotal step. nih.gov The stereochemical outcome is crucial; the use of a non-participating azide group at the C-2 position of the glucosamine donor helps to ensure the formation of the thermodynamically favored α-linkage. nih.gov Various promoters, such as N-iodosuccinimide (NIS) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), are used to activate the glycosyl donor and facilitate its coupling with the acceptor. nih.gov Linear synthesis, where monosaccharides are added one by one, and block synthesis, where pre-formed disaccharides are coupled, are two common approaches to building longer oligosaccharide chains. nih.gov

Table 1: Key Monosaccharide Building Blocks and Glycosylation Strategies

| Component | Typical Starting Material | Key Protective Groups | Glycosylation Role | Common Promoters |

| D-Glucosamine | D-Glucosamine Hydrochloride | C-2: Azide (N₃)Hydroxyls: Benzyl (Bn), Benzoyl (Bz) | Glycosyl Donor (e.g., Trichloroacetimidate) | TMSOTf, AgOTf |

| L-Iduronic Acid | D-Glucurono-6,3-lactone | Hydroxyls: Benzyl (Bn), Benzoyl (Bz) | Glycosyl Acceptor (free C-4 OH) | N/A |

| D-Glucuronic Acid | D-Glucurono-6,3-lactone | Hydroxyls: Benzyl (Bn), Benzoyl (Bz) | Glycosyl Acceptor (free C-4 OH) | N/A |

Stereoselective and Regioselective Sulfation Methodologies

After the disaccharide backbone is assembled, the introduction of sulfate (B86663) groups at specific positions (N-sulfation of the glucosamine and O-sulfation at C-2 of the iduronic acid and C-6 of the glucosamine) is required to yield the target compound. This process must be highly selective.

Regioselectivity is achieved through the protecting group strategy employed during the building block preparation. By selectively removing a temporary protecting group (e.g., a benzoyl group) from a specific hydroxyl position, that position is exposed for sulfation while others remain protected. researchgate.net

The sulfation reaction itself is typically carried out using a sulfating agent, most commonly a sulfur trioxide-amine complex like sulfur trioxide trimethylamine (B31210) (SO₃·NMe₃) or sulfur trioxide pyridine (B92270) (SO₃·py). The choice of solvent and reaction conditions is critical to ensure high yields and prevent side reactions.

Selective Deprotection: Removal of a temporary protecting group at the desired position (e.g., C-2 of iduronic acid).

O-Sulfation: Reaction with a sulfating agent to install the sulfate ester.

Repeat: Repetition of the deprotection and sulfation steps for other positions (e.g., C-6 of glucosamine).

Azide Reduction and N-Sulfation: Conversion of the C-2 azide group to a free amine (e.g., via Staudinger reaction or hydrogenation), followed by N-sulfonation.

Global Deprotection: Removal of all remaining permanent protecting groups (e.g., hydrogenolysis of benzyl ethers) to yield the final sodium salt form of the disaccharide.

This painstaking chemical approach, while complex, allows for the synthesis of structurally pure heparin disaccharides that are invaluable for biological studies. rsc.org

Chemoenzymatic Synthesis of Heparin Disaccharides

Chemoenzymatic synthesis represents a highly efficient and powerful alternative to purely chemical methods for producing heparin disaccharides and oligosaccharides. rsc.org This approach leverages the high specificity and efficiency of enzymes for steps that are chemically challenging, such as sulfation and epimerization, while using robust chemical methods for backbone synthesis or initial modifications. researchgate.net

Integration of Chemical and Enzymatic Steps for Controlled Oligosaccharide Production

The core principle of chemoenzymatic synthesis is the combination of chemical synthesis of precursors with subsequent modifications by recombinant enzymes derived from the natural heparin biosynthetic pathway. researchgate.netrsc.org A common strategy begins with a chemically synthesized acceptor molecule or a polysaccharide backbone which is then elongated and/or modified by a series of enzymatic reactions. nih.gov

The key enzymes involved include:

Glycosyltransferases: To build the polysaccharide backbone. rsc.org

N-deacetylase/N-sulfotransferase (NDST): To convert N-acetylglucosamine (GlcNAc) residues to N-sulfoglucosamine (GlcNS). researchgate.net

C5-epimerase (C5-epi): To convert D-glucuronic acid (GlcA) to L-iduronic acid (IdoA). researchgate.net

O-sulfotransferases (OSTs): To add sulfate groups at specific positions, such as 2-O-sulfotransferase (2-OST), 6-O-sulfotransferase (6-OST), and 3-O-sulfotransferase (3-OST). researchgate.netpnas.org

A typical chemoenzymatic process can be performed sequentially or in a "one-pot" synthesis where multiple enzymes are combined. nih.govspringernature.com In a one-pot reaction, a precursor like N-sulfoheparosan is incubated with a cocktail of enzymes (e.g., C5-epimerase, 2-OST, 6-OSTs) and the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.govnih.gov This allows for simultaneous epimerization and sulfation, significantly streamlining the production process and leading to heparin-like products with the characteristic trisulfated disaccharide units. nih.gov

Table 2: Key Enzymes in Chemoenzymatic Synthesis of Heparin Disaccharides

| Enzyme | Abbreviation | Function | Substrate Example | Product Example |

| C5-epimerase | C5-epi | Isomerizes the C-5 carbon of the uronic acid | D-Glucuronic acid (GlcA) | L-Iduronic acid (IdoA) |

| 2-O-sulfotransferase | 2-OST | Adds a sulfate group to the C-2 hydroxyl of a uronic acid | IdoA | IdoA2S |

| 6-O-sulfotransferase | 6-OST | Adds a sulfate group to the C-6 hydroxyl of a glucosamine residue | GlcNS | GlcNS6S |

| N-deacetylase/N-sulfotransferase | NDST | Removes acetyl group and adds a sulfo group to the C-2 amine | GlcNAc | GlcNS |

Application of Bioengineered Precursors (e.g., Heparosan) in Disaccharide Synthesis

A major advancement in chemoenzymatic synthesis is the use of heparosan , a polysaccharide precursor to heparin, produced via bacterial fermentation. nih.govnih.gov Strains of Escherichia coli K5 naturally produce a capsular polysaccharide with the same repeating disaccharide backbone as heparin ([→4) β-D-GlcA (1→4) α-D-GlcNAc (1→]n). nih.govnih.gov This provides a scalable and non-animal source for the starting material. nih.gov

The synthesis of bioengineered heparin from heparosan involves a key initial chemical step followed by enzymatic modifications:

Chemical N-deacetylation and N-sulfonation: The heparosan polymer is first treated with a base (e.g., sodium hydroxide) to remove a controlled portion of the N-acetyl groups from the GlcNAc residues. nih.govnih.gov This step also causes limited depolymerization, reducing the polymer's molecular weight to a range similar to that of pharmaceutical heparin. nih.gov The newly freed amino groups are then chemically N-sulfonated using an agent like trimethylamine-sulfur trioxide complex. nih.gov The resulting molecule is N-sulfoheparosan (NSH). pnas.org

Enzymatic Modification: The NSH serves as the substrate for the series of enzymatic reactions described previously (epimerization and O-sulfation) to introduce IdoA residues and O-sulfo groups, ultimately yielding a bioengineered heparin product. pnas.orgnih.gov

Controlling the initial chemical N-deacetylation step is critical, as the ratio and distribution of remaining N-acetyl groups versus newly formed N-sulfo groups directly influence the subsequent enzymatic modifications and the final structure and activity of the product. nih.govfao.org This chemoenzymatic approach, starting from a renewable bacterial precursor, is a robust and scalable method for producing heparin structures, including the I-S disaccharide unit. pnas.org

Preparation of Isotopically Labeled Heparin Disaccharide I-S for Research Applications

Isotopically labeled heparin disaccharides are indispensable tools for research, particularly in quantitative analysis using mass spectrometry (MS). nih.govnih.gov By incorporating stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), standards can be created that are chemically identical to the analyte but distinguishable by their mass. nih.gov

The preparation of these labeled standards often utilizes the same chemoenzymatic pathway as their unlabeled counterparts, but with an isotopically enriched starting material. The process typically begins with the fermentation of E. coli K5 in a minimal medium where the standard carbon and nitrogen sources are replaced with ¹³C-labeled glucose and ¹⁵N-labeled ammonium (B1175870) salts, respectively. nih.gov This results in the production of uniformly ¹³C,¹⁵N-labeled heparosan.

This labeled heparosan is then subjected to the same chemoenzymatic modification steps:

Chemical N-deacetylation and N-sulfonation to produce labeled N-sulfoheparosan. nih.gov

Enzymatic modifications using C5-epimerase and various O-sulfotransferases to generate labeled heparin-like polysaccharides. nih.gov

Depolymerization of the final labeled polysaccharide using heparin lyase enzymes to release the constituent disaccharides, including labeled Heparin Disaccharide I-S.

These stable isotope-labeled (SIL) disaccharides serve as ideal internal standards for LC-MS analysis. nih.gov When a known quantity of the labeled standard is added to a biological sample, it co-elutes with the unlabeled analyte and experiences the same ionization effects in the mass spectrometer. By comparing the signal intensity of the labeled standard to the unlabeled analyte, a highly accurate and precise quantification of the disaccharide in the sample can be achieved. nih.govnih.gov This method is crucial for studying the structure of heparin/heparan sulfate from biological sources and for quality control of pharmaceutical heparin. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification of Heparin Disaccharide I S Sodium Salt

Chromatographic Separation Techniques

Chromatography is a cornerstone of heparin disaccharide analysis, offering a range of separation mechanisms to resolve these highly polar and charged molecules. Various modes of liquid chromatography and capillary electrophoresis have been optimized to provide high-resolution separation and accurate quantification of Heparin disaccharide I-S sodium salt.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of heparin disaccharides, including the I-S sodium salt. nih.govrpi.edu This method is valued for its ability to separate complex mixtures of disaccharides derived from the enzymatic digestion of heparin. nih.gov The quantitative analysis of these components is crucial for determining the origin and quality of heparin samples. nih.gov

Reversed-phase ion-pairing HPLC (RPIP-HPLC) has emerged as a particularly effective approach. nih.gov This technique employs lipophilic ion-pairing reagents as mobile phase modifiers, which enhance the retention and resolution of charged species like heparin disaccharides on hydrophobic stationary phases. nih.gov For quantitative analysis, detection is often performed by monitoring the ultraviolet (UV) absorbance of the unsaturated bond created at the non-reducing end of the disaccharide by heparinase enzymes. nih.govresearchgate.net The absorbance is typically measured at 232 nm. researchgate.net

For enhanced sensitivity, especially when dealing with small sample quantities, pre-column or post-column derivatization with fluorescent labels can be employed. nih.govjst.go.jp For instance, labeling with fluorescent tags allows for detection in the femtomole range, making it a highly sensitive method for disaccharide compositional analysis. nih.gov

Table 1: HPLC Methods for Heparin Disaccharide Analysis

| Technique | Stationary Phase | Mobile Phase Modifier | Detection Method | Key Advantages |

|---|---|---|---|---|

| RPIP-HPLC | C18 | Lipophilic ion-pairing reagents | UV (232 nm), Fluorescence | High resolution of charged species |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering improved resolution, speed, and sensitivity. rpi.edu By utilizing columns packed with smaller particles (typically 1.7 µm) and operating at higher pressures, UPLC systems can achieve much faster separations without compromising efficiency. rpi.edu

The principles of separation in UPLC are similar to HPLC, and techniques like RPIP are readily transferable. rpi.edu RPIP-UPLC coupled with mass spectrometry has been successfully applied to the qualitative and quantitative analysis of heparin disaccharides from various biological samples. rpi.edu This approach provides the high sensitivity and short equilibration times needed for high-throughput analysis. rpi.edu

Strong Anion Exchange (SAX)-HPLC is a powerful technique for separating heparin disaccharides based on their net negative charge. researchgate.netnih.gov This method utilizes a stationary phase with positively charged functional groups that interact with the negatively charged sulfate (B86663) and carboxyl groups of the disaccharides. nih.gov Elution is typically achieved by applying a salt gradient, where ions in the mobile phase compete with the analytes for binding sites on the stationary phase. nih.gov

SAX-HPLC is a cornerstone for the compositional analysis of heparin, allowing for the quantification of various disaccharide species, including this compound. researchgate.netnih.gov The separation is highly dependent on the number and position of sulfate groups, making it an excellent tool for resolving isomeric disaccharides. researchgate.net Detection is commonly performed using UV absorbance at 232 nm. researchgate.net

Table 2: Comparison of HPLC and UPLC for Heparin Disaccharide Analysis

| Parameter | HPLC | UPLC |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Pressure | Lower | Higher |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Sensitivity | Good | Higher |

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. nih.gov While often used for analyzing larger heparin oligosaccharides and intact heparin chains, SEC can also provide valuable information at the disaccharide level. nih.govdaneshyari.com The elution of highly charged molecules like heparin disaccharides in SEC is influenced by both their size and charge repulsion from the stationary phase matrix. nih.gov

At low ionic strength mobile phases, the separation of disaccharides is more dependent on their charge, which can be useful for coupling with mass spectrometry. nih.gov Conversely, at high ionic strength, the separation is primarily based on size. nih.gov SEC is particularly useful for isolating disaccharide fractions for further analysis and for assessing the completeness of enzymatic digestion of heparin. daneshyari.com

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged molecules like heparin disaccharides. nih.govacs.org Separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. nih.gov This technique offers very high separation efficiency and requires only minute amounts of sample. nih.gov

Reversed polarity CE methods have been developed for the separation of a wide range of heparin disaccharide standards. acs.org The migration order of the disaccharides can be influenced by the buffer components and pH, allowing for the optimization of separation conditions. acs.org For instance, the use of formate (B1220265) or phosphate (B84403) buffers at acidic pH has been shown to effectively resolve complex mixtures of disaccharides. acs.org

Hyphenated Analytical Platforms

The coupling of separation techniques with mass spectrometry (MS) has revolutionized the analysis of complex biological molecules. These hyphenated platforms provide not only quantitative information but also invaluable structural data.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of heparin disaccharides. nih.govnih.gov The combination of the high resolving power of LC with the high sensitivity and selectivity of MS allows for the accurate quantification and identification of individual disaccharides in complex mixtures. nih.govnih.gov Ion-pairing reversed-phase LC is often used for the separation of disaccharides prior to their introduction into the mass spectrometer. nih.gov Electrospray ionization (ESI) is a common ionization technique used for these analyses, as it is a soft ionization method that minimizes fragmentation of the analytes. nih.gov

The use of isotopically labeled internal standards in LC-MS analysis can further improve the accuracy of quantification. nih.gov Tandem mass spectrometry (MS/MS) can be employed to obtain structural information by inducing fragmentation of the parent ions and analyzing the resulting fragment ions. springernature.com This approach is particularly useful for confirming the identity of disaccharides and for sequencing larger oligosaccharides. springernature.com

Table 3: Overview of Advanced Analytical Methodologies

| Methodology | Principle of Separation/Analysis | Key Application for Heparin Disaccharide I-S |

|---|---|---|

| HPLC | Adsorption, Partition, Ion-Exchange | Purity assessment and quantification |

| UPLC | High-pressure liquid chromatography | High-throughput analysis with enhanced resolution |

| SAX-HPLC | Anion exchange based on charge | Separation from other sulfated disaccharides |

| SEC | Size-based separation | Fractionation and analysis of size distribution |

| CE | Charge-to-size ratio in an electric field | High-resolution separation of isomers |

| LC-MS | Separation followed by mass analysis | Definitive identification and accurate quantification |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful tool for the analysis of heparin-derived oligosaccharides, including the I-S disaccharide. nih.gov This hyphenated technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. nih.govoup.com Methodologies such as reversed-phase ion-pairing high-performance liquid chromatography (RPIP-HPLC) and hydrophilic interaction liquid chromatography (HILIC) are commonly coupled with MS for detailed profiling. nih.govresearchgate.net

RPIP-HPLC, when used with a volatile mobile phase, allows for high-resolution separation of highly sulfated oligosaccharides. researchgate.net The simultaneous use of UV absorbance and electrospray ionization-mass spectrometry (ESI-MS) provides critical structural information. researchgate.net HILIC-LC-MS offers rapid separations using mobile phases that are highly compatible with negative-ion ESI-MS, enabling the effective analysis of negatively charged saccharides. nih.gov

Table 1: Comparison of LC-MS Techniques for Heparin Disaccharide Analysis

| Technique | Mobile Phase Characteristics | Advantages | Reference |

| RPIP-HPLC-MS | Volatile ion-pairing reagents (e.g., tributylamine) | High-resolution separation of highly sulfated oligosaccharides. | researchgate.net |

| HILIC-LC-MS | High percentage of acetonitrile | Fast separations, compatible with negative ESI-MS. | nih.gov |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) has emerged as a leading technique for the analysis of heparin and its constituent disaccharides. oup.comnih.gov This method offers high-resolution separation of complex mixtures of heparin oligosaccharides with short analysis times. nih.govfigshare.com By optimizing parameters such as a volatile methanolic ammonium (B1175870) acetate (B1210297) electrolyte and reverse polarity separation, CE-MS provides detailed disaccharide compositional analysis. nih.gov The technique is particularly useful for analyzing highly charged molecules like heparin disaccharides, often yielding simplified mass spectra with reduced sulfate loss compared to other MS methods. nih.gov

Research has demonstrated that CE-MS can achieve excellent run-to-run reproducibility and high sensitivity, with limits of detection in the low nanogram per milliliter range for heparin oligosaccharides. figshare.com This makes it a valuable tool for both qualitative and quantitative analysis of this compound.

Table 2: Performance Characteristics of CE-MS for Heparin Oligosaccharide Analysis

| Parameter | Finding | Reference |

| Resolution | Sufficient to resolve 8 major disaccharide components. | nih.gov |

| Reproducibility (Peak Area) | 3.6–5.1% RSD | figshare.com |

| Reproducibility (Migration Time) | 0.2–0.4% RSD | figshare.com |

| Limit of Quantification (LOQ) | 2.0–5.9 ng/mL | figshare.com |

| Limit of Detection (LOD) | 0.6–1.8 ng/mL | figshare.com |

Spectroscopic Verification and Quantification Methods

Ultraviolet (UV) Absorbance for Monitoring Unsaturated Products

The enzymatic depolymerization of heparin by heparinase enzymes results in the formation of a double bond between C-4 and C-5 of the uronic acid residue at the non-reducing end. nih.govresearchgate.net This newly formed unsaturated bond acts as a chromophore, which can be monitored by Ultraviolet (UV) absorbance at approximately 232 nm. nih.govresearchgate.net This characteristic absorption provides a straightforward and effective method for tracking the progress of heparin depolymerization and for the detection and quantification of the resulting unsaturated oligosaccharides, including the I-S disaccharide. nih.govresearchgate.netresearchgate.net

The intensity of the UV absorbance at 232 nm is directly proportional to the concentration of the unsaturated disaccharide products, allowing for quantitative analysis. thermofisher.com This method is frequently used in conjunction with separation techniques like HPLC to quantify the individual disaccharide components. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of heparin and its derivatives. nih.govbruker.com It provides detailed information about the chemical environment of individual atoms within the molecule, allowing for unambiguous structural confirmation. nih.govmdpi.com

Proton (¹H) and Carbon-13 (¹³C) NMR are the most utilized NMR techniques for heparin analysis. mdpi.com The ¹H NMR spectrum of heparin displays characteristic signals that can be used for identification and purity assessment. ipqpubs.comfederchimica.it For instance, the anomeric proton signals and the signals from the N-acetyl groups provide a unique fingerprint for the heparin structure. ipqpubs.com The chemical shift of the N-acetyl methyl signal can be used to identify and quantify impurities like dermatan sulfate and oversulfated chondroitin (B13769445) sulfate. federchimica.itnih.gov

The enzymatic cleavage that produces the I-S disaccharide introduces a unique multiplet in the ¹H-NMR spectrum, typically between 5.973 and 5.998 ppm, which corresponds to the proton on the C-4 double bond of the non-reducing end uronic acid. researchgate.netresearchgate.net This distinct signal can be used to monitor the enzymatic digestion process. researchgate.netresearchgate.net

Table 3: Characteristic ¹H NMR Chemical Shifts for Heparin and Related Compounds

| Compound/Group | Chemical Shift (ppm) | Reference |

| Heparin N-acetyl methyl group | ~2.04 | federchimica.it |

| Dermatan Sulfate N-acetyl methyl group | ~2.08 | federchimica.it |

| Oversulfated Chondroitin Sulfate (OSCS) N-acetyl methyl group | ~2.15 | ipqpubs.comfederchimica.it |

| C-4 double bond proton (unsaturated uronic acid) | 5.973 - 5.998 | researchgate.netresearchgate.net |

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion coefficients. nih.govucsb.edu This method is particularly useful for monitoring the depolymerization of heparin in real-time without the need for physical separation of the components. nih.govresearchgate.net

During enzymatic digestion, the large heparin polymer is broken down into smaller oligosaccharides and disaccharides, such as the I-S disaccharide. nih.gov These smaller molecules have a higher diffusion coefficient than the intact heparin. nih.govresearchgate.net DOSY NMR can track the appearance of signals corresponding to these faster-diffusing species, allowing researchers to follow the extent of the reaction and stop it at a desired endpoint. nih.govresearchgate.net This non-invasive technique provides valuable insights into the kinetics of heparin depolymerization. nih.gov

Application of this compound as an Analytical Reference Standard

This compound (ΔUA,2S - GlcNS,6S) is a critical analytical reference standard for the comprehensive characterization and quantification of unfractionated heparin (UFH) and low molecular weight heparins (LMWHs). nih.govnih.gov Due to the inherent heterogeneity and complexity of heparin polymers, analytical methods that break down the polysaccharide into its constituent disaccharide units are essential for quality control and structural elucidation. In these "bottom-up" approaches, this compound serves as a benchmark for identification and accurate measurement. researchgate.net

The primary application of this reference standard is in chromatographic and electrophoretic techniques. nih.gov Heparin and LMWH samples are first subjected to exhaustive enzymatic digestion using a cocktail of heparinases (I, II, and III). nih.gov This process cleaves the glycosidic linkages, yielding a mixture of unsaturated disaccharides, with Heparin Disaccharide I-S being the most abundant component in heparin derived from porcine intestinal mucosa. nih.gov

Once digested, the resulting disaccharide pool is analyzed by methods such as Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC), Reversed-Phase Ion-Pairing High-Performance Liquid Chromatography (RPIP-HPLC) coupled with Mass Spectrometry (MS), or Capillary Electrophoresis (CE). nih.govnih.gov In these analyses, this compound is used in several key ways:

Peak Identification: By comparing the retention time or migration time of the peaks in the digested heparin sample to that of the pure this compound standard, analysts can unequivocally identify its presence in the mixture. nih.gov

Method Validation: As a well-characterized compound, it is instrumental in the validation of analytical methods, helping to establish parameters such as linearity, accuracy, precision, and sensitivity. nih.gov

The quantification of the I-S disaccharide, relative to other disaccharides, provides a detailed fingerprint of the heparin product. This information is vital for ensuring the consistency of the manufacturing process, detecting potential adulterants, and comparing biosimilar LMWHs to their reference products. researchgate.net Pharmacopoeias, including the United States Pharmacopeia (USP), recognize the importance of disaccharide analysis in the quality control of heparin sodium. researchgate.net

Detailed research findings have demonstrated the utility of this compound in various validated analytical methods. For instance, in LC-MS/MS analysis of heparin/heparan sulfate-derived disaccharides from human serum, methods validated using disaccharide standards, including I-S, have shown excellent linearity and recovery. nih.gov Similarly, CE with laser-induced fluorescence (LIF) detection has been optimized for the separation of 17 GAG-derived disaccharides, with the method demonstrating high reproducibility for both migration time and peak area using such standards. nih.gov

Below are data tables summarizing key performance characteristics of analytical methods that utilize heparin disaccharide standards for quantification.

Table 1: Linearity of Analytical Methods for Heparin Disaccharide Quantification

This table illustrates the linearity of various analytical techniques for the quantification of heparin-derived disaccharides, including I-S, using reference standards. The correlation coefficient (R²) indicates how well the calibration curve fits the experimental data.

| Analytical Method | Concentration Range | Correlation Coefficient (R²) | Reference |

| LC-MS/MS | 1 µM - 80 µM | 0.994 - 0.999 | nih.gov |

| SAX-HPLC | Not Specified | > 0.998 | nih.gov |

| RPIP-HPLC-MS | Not Specified | Not Specified | nih.gov |

| CE-LIF | Not Specified | Not Specified | nih.gov |

Table 2: Sensitivity and Recovery in Heparin Disaccharide Analysis

This table presents the limits of detection (LOD), limits of quantification (LOQ), and recovery percentages for different analytical methods. These parameters are crucial for assessing the sensitivity and accuracy of the methods in quantifying trace amounts of disaccharides.

| Analytical Method | Parameter | Value | Reference |

| LC-MS/MS | Recovery | 72% - 110% | nih.gov |

| CE-LIF | LOD | Attomole level | nih.gov |

| CE-LIF | LOQ | 8 fmol - 567 fmol | nih.gov |

| Direct-infusion ESI-MS | LOD | 0.1 - 0.2 pmol/mg | researchgate.net |

| Direct-infusion ESI-MS | LOQ | 0.2 - 0.7 pmol/mg | researchgate.net |

Table 3: Reproducibility of Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF)

This table highlights the reproducibility of the CE-LIF method for the analysis of unsaturated disaccharides. The Relative Standard Deviation (RSD) is a measure of precision.

| Parameter | Concentration | Relative Standard Deviation (RSD) | Reference |

| Migration Time | Low and High | < 2.7% | nih.gov |

| Peak Area | Low and High | < 3.2% | nih.gov |

Molecular Recognition and Biological Pathway Research Involving Heparin Disaccharide I S Sodium Salt

Role as a Tool in Glycobiology Research

The availability of structurally defined heparin fragments, such as Heparin disaccharide I-S sodium salt, is fundamental to advancing glycobiology. These simple units provide a level of precision that is unattainable with heterogeneous, full-length heparin preparations.

In the realm of carbohydrate chemistry, this compound and similar derivatives are invaluable as building blocks for the synthesis of complex, well-defined heparin and heparan sulfate (B86663) oligosaccharides. The chemical and chemoenzymatic synthesis of larger heparin-related oligosaccharides often utilizes disaccharide units as foundational precursors. This modular approach allows for the systematic construction of longer chains with specific sulfation patterns, enabling researchers to build a library of molecules to probe biological functions.

For instance, disaccharides obtained from the enzymatic depolymerization of heparin can be chemically protected and then used in glycosylation reactions to form larger oligosaccharides. This strategy significantly accelerates the synthesis of complex glycans compared to building them from monosaccharide units. These synthetic oligosaccharides are crucial for establishing structure-activity relationships and understanding the "sulfation code" that dictates the biological specificity of heparin and HS.

This compound is instrumental in studying the enzymes responsible for the biosynthesis and degradation of heparin and heparan sulfate.

Glycan Formation: In the study of glycan formation, defined disaccharides can serve as acceptor substrates for various enzymes in the heparin/HS biosynthetic pathway, such as glycosyltransferases and sulfotransferases. By using a specific disaccharide as a starting point, researchers can investigate the substrate specificity and kinetic parameters of these enzymes. For example, a disaccharide acceptor can be used to initiate the enzymatic elongation of a heparin chain, allowing for the controlled synthesis of longer oligosaccharides and the characterization of the enzymes involved. This chemoenzymatic approach mimics the natural biosynthetic pathway and provides insights into the regulation of HS structure.

Glycan Degradation: Conversely, this disaccharide is a product of the enzymatic degradation of heparin by heparin lyases (also known as heparinases). The characterization of these degradation products is essential for understanding the mechanism and specificity of these enzymes. Defined disaccharides are used as standards in chromatographic and mass spectrometric analyses to identify the products of heparinase activity on more complex substrates. Furthermore, kinetic studies using defined oligosaccharide substrates, including disaccharides, help to elucidate the subspecificities of different heparin lyases. For instance, the crystal structure of heparinase II has been determined in a complex with a heparin disaccharide product, providing a detailed view of the enzyme's active site and its interaction with its substrate.

| Research Area | Application of this compound | Key Findings |

| Carbohydrate Chemistry | Building block for synthetic heparin oligosaccharides | Enables the construction of structurally defined glycans to study structure-activity relationships. |

| Enzymology (Formation) | Acceptor substrate for glycosyltransferases and sulfotransferases | Allows for the characterization of enzyme specificity and kinetics in the heparin biosynthetic pathway. |

| Enzymology (Degradation) | Product standard and substrate for heparin lyases | Facilitates the analysis of heparinase activity and provides insights into the enzyme's catalytic mechanism. |

Contributions to Understanding Protein-Glycan Recognition

The specific sulfation patterns of heparin and heparan sulfate are critical for their interactions with a wide array of proteins. This compound, with its defined structure, is a key tool for dissecting these interactions.

Many biological processes are mediated by the binding of proteins to specific sequences within heparin and heparan sulfate chains. The high degree of sulfation in this compound (sulfated at the 2-O position of the uronic acid and the N- and 6-O positions of the glucosamine) makes it a key recognition motif for many heparin-binding proteins.

Studies have shown that the trisulfated disaccharide unit is a major component of heparin and is crucial for high-affinity binding to various proteins. For example, in studies of the cytokine pleiotrophin, it was found that the protein has a preference for sulfate clusters centered on the GlcNS6S-IdoA2S disaccharide unit. This highlights the importance of this specific disaccharide in mediating protein-glycan interactions. By using defined oligosaccharides, researchers can pinpoint the minimal structural requirements for protein binding and determine the contribution of individual sulfate groups to the binding affinity. This information is critical for designing molecules that can specifically modulate the activity of heparin-binding proteins.

Heparin and heparan sulfate are known to influence a variety of cellular processes, including cell differentiation, by modulating signaling pathways. While many studies have used unfractionated heparin, the use of defined oligosaccharides is providing more precise insights into these mechanisms.

For example, heparin has been shown to modulate the differentiation of human umbilical cord-derived mesenchymal stem cells (MSCs). It is believed that heparin interacts with proteins like WWTR1 to direct cells towards osteogenic lineages. While these initial studies often use full-length heparin, the future direction of this research lies in using well-defined heparin fragments to understand the specific structural motifs responsible for these effects. By using synthetic oligosaccharides built from units like this compound, researchers can systematically investigate how sulfation patterns influence stem cell fate and signaling pathways, such as those involving fibroblast growth factors (FGFs) which are known to be regulated by heparan sulfate.

Structure-Activity Relationship Studies of Heparin Fragments (General, excluding direct anticoagulant activity)

Beyond its well-known anticoagulant effects, heparin possesses a multitude of other biological activities, including anti-inflammatory, antiviral, and anti-cancer properties. These non-anticoagulant activities are of great therapeutic interest, and understanding their structural basis is a major focus of research.

The use of structurally defined heparin fragments, such as this compound, is essential for elucidating the structure-activity relationships (SARs) of these non-anticoagulant effects. By synthesizing a library of oligosaccharides with varying lengths and sulfation patterns, researchers can identify the specific structural features required for a particular biological activity.

Future Directions and Emerging Research Frontiers for Heparin Disaccharide I S Sodium Salt

Advancements in Automated Glycan Assembly for Defined Structures

The heterogeneity of heparin and heparan sulfate (B86663) (HS) isolated from natural sources has long been a major obstacle in establishing clear structure-activity relationships. acs.org Automated Glycan Assembly (AGA) is a transformative technology that addresses this challenge by enabling the rapid and precise synthesis of chemically defined oligosaccharides. nih.govacs.org This approach has significantly expedited access to pure glycans that can be used for diagnostics, vaccine development, and functional studies. nih.govacs.org

Recent breakthroughs have demonstrated the power of AGA in constructing complex HS oligosaccharides. rsc.orgmpg.de By utilizing disaccharide building blocks on a solid phase, researchers can streamline the synthesis process. nih.gov For instance, a hexasaccharide backbone was successfully synthesized on a solid phase using disaccharide glycosyl trichloroacetimidate (B1259523) donors. nih.gov Furthermore, automation is not limited to chain assembly; post-glycosylation modifications such as sulfation can also be performed by a programmed synthesizer. nih.gov This was demonstrated in the microwave-assisted automated synthesis of a library of 16 HS disaccharides with diverse sulfation patterns, achieving an average yield of 92% for each of the seven synthetic steps. nih.gov This methodology provides a vital tool for the rapid assembly of biologically relevant heparan sulfate sequences, allowing for the systematic investigation of how specific sulfation patterns influence biological function. rsc.org

| Synthesis Platform | Target Structure | Key Building Blocks | Overall Yield/Purity | Reference |

| Automated Glycan Assembly (AGA) | Heparan Sulfate Tetrasaccharide | Orthogonally protected D-GlcN-α-D-GlcA donor | 18% over five steps | rsc.org |

| Automated Synthesizer | Library of 16 HS Disaccharides | HS disaccharide functionalized lantern | 60% overall for 7 steps | nih.gov |

| AGA (Glyconeer platform) | Hexasaccharide backbone | Disaccharide glycosyl trichloroacetimidate donors | Not specified | nih.gov |

Development of Novel Analytical Probes and Detection Methods

As the ability to synthesize defined GAG structures grows, so does the need for highly sensitive and precise analytical methods to characterize them and detect them in biological samples. Traditional techniques are being enhanced and combined, while new technologies are emerging to meet this demand. nih.gov

Hyphenated techniques, which couple the separation power of chromatography or electrophoresis with the detection sensitivity of mass spectrometry or fluorescence, are at the forefront of this development. nih.gov One prominent method is ion-pairing reversed-phase microflow high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (IPRP-Mf-HPLC-MS). acs.orgnih.gov This technique provides excellent separation of HS/heparin disaccharides and allows for their sensitive detection and quantification. nih.gov The use of isotopically enriched disaccharides as internal standards further enhances the accuracy of quantification, allowing for the analysis of samples containing as little as 2 nanograms per disaccharide. acs.org

Other advanced methods include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive method established to analyze disaccharides produced from keratan (B14152107) sulfate, heparan sulfate, and dermatan sulfate. researchgate.net

Reversed-Phase Ion-Pair (RPIP)-HPLC with Fluorescence Detection: This increasingly popular method uses lipophilic ion-pairing reagents to resolve charged species and combines it with high-sensitivity fluorescence for detection. nih.gov

Capillary Zone Electrophoresis-Laser-Induced Fluorescence (CZE-LIF): Developed for the simultaneous analysis of disaccharides derived from multiple GAG families after enzymatic digestion and fluorescent labeling. researchgate.net

Capillary Isotachophoresis-NMR (cITP-NMR): A robust method where samples are separated and concentrated by cITP before NMR analysis, overcoming the sensitivity limitations of microcoil NMR for complex mixtures like HS disaccharides. nih.gov

These advancements are critical for the detailed structural characterization of GAGs from cellular or tissue samples, paving the way for a better understanding of their roles in health and disease. nih.gov

Expanding the Understanding of Glycoconjugate Biosynthesis and Function

Heparin and heparan sulfate share a common biosynthetic pathway that involves a series of enzymatic modifications within the Golgi apparatus. nih.govnih.gov The specific sequence of actions by enzymes like sulfotransferases creates the vast structural diversity found in GAGs, which in turn dictates their diverse biological functions. nih.gov A key frontier in glycobiology is to decipher this enzymatic logic and link specific structures, such as those containing the I-S disaccharide, to precise functions.

A major focus has been on 3-O-sulfation, a rare but critical modification for anticoagulant activity. researchgate.netacs.org By integrating the chemical synthesis of 3-O-sulfated standards with comprehensive disaccharide profiling, researchers have uncovered previously unseen differences in the 3-O-sulfated profiles of clinical heparins. researchgate.net This approach has also revealed that different 3-O-sulfotransferase (HS3ST) isoenzymes generate distinct HS profiles on cell surfaces. researchgate.net For example, cells engineered to express the HS3ST4 isoenzyme produced HS with potent anticoagulant activity but weak binding to Platelet Factor 4 (PF4), a protein involved in the adverse drug reaction heparin-induced thrombocytopenia. researchgate.net This demonstrates a proof-of-concept for the tailored, cell-based synthesis of next-generation heparin drugs with improved safety profiles. researchgate.net Chemoenzymatic synthesis has also been used to create novel 3-O-sulfated octasaccharides that display anti-factor Xa activity, offering potential as short-acting anticoagulant drug candidates. acs.org

These studies underscore how the ability to create and analyze specific GAG structures is essential for dissecting the roles of biosynthetic enzymes and understanding the nuanced relationship between GAG structure and biological function. researchgate.netacs.org

Integration with Systems Glycobiology for Comprehensive Biological Insights

Systems glycobiology aims to understand the function of glycans within the context of the entire biological system. This requires integrating large-scale datasets on glycan structures (the "glycome") with other "omics" data (genomics, proteomics, metabolomics) to build comprehensive models of cellular and organismal function. The quantitative analysis of heparin/HS disaccharide composition is fundamental to this endeavor. nih.gov

The biological functions of GAGs—including roles in blood anticoagulation, viral infection, angiogenesis, inflammation, and cancer—are directly related to their disaccharide composition. nih.gov The development of rapid, sensitive, and reliable analytical methods, such as IPRP-Mf-HPLC–MS, is crucial for generating the high-quality quantitative data needed for systems-level analysis. nih.gov By accurately profiling the disaccharide composition of HS from different tissues, cell types, or disease states, researchers can identify specific structural motifs associated with particular biological outcomes.

This data can then be integrated into broader biological networks. For example, changes in the expression of GAG biosynthetic enzymes (transcriptomics) can be correlated with changes in cell surface disaccharide profiles (glycomics), which can then be linked to alterations in cell signaling pathways (proteomics) and cellular behavior. This holistic approach, powered by detailed structural analysis of components like the I-S disaccharide, will accelerate our understanding of GAG structures and their integral role in glycobiology. nih.gov

Design and Synthesis of Specialized Glycosaminoglycan Mimetics

While native GAGs have therapeutic potential, their structural complexity, natural heterogeneity, and poor oral bioavailability present significant challenges for drug development. acs.orgnih.gov A promising alternative is the design and synthesis of GAG mimetics—smaller, often non-saccharide molecules that mimic the structural and functional properties of native GAGs. acs.org

Several innovative strategies are being pursued:

Non-Saccharide GAG Mimetics (NSGMs): These are synthetic molecules that possess an aromatic or hydrophobic backbone decorated with sulfate groups to mimic the charge and spatial arrangement of GAGs. acs.org One such mimetic, G2.2, was designed to mimic a hexasaccharide sequence of HS and has shown anticancer activity. acs.orgnih.gov To overcome the challenge of oral delivery for these highly charged molecules, researchers have conjugated them to cholesterol, which enables oral bioavailability and demonstrates in vivo anticancer potential. nih.gov

Iterative Assembly of "Clickable" Disaccharides: This novel approach utilizes disaccharide building blocks that can be rapidly assembled into sequence-defined GAG mimetics using click chemistry. nih.govresearchgate.net This method allows for the creation of libraries of HS-mimetic oligomers with precise sulfation patterns. researchgate.net These synthetic oligomers have been shown to bind to proteins like Fibroblast Growth Factor 2 (FGF2) in a sulfation-dependent manner, consistent with native HS, and can be sequenced using mass spectrometry. nih.govresearchgate.net

Oligosaccharide Scaffolds: Another approach uses alternative, readily accessible oligosaccharides, such as (cyclo)maltooligosaccharides, as a scaffold. researchgate.net These scaffolds can be functionalized with sulfate groups to create mimetics designed to interact with heparin-binding growth factors, offering a valuable alternative for therapeutic strategies. researchgate.net

These GAG mimetics represent a new class of molecular tools and potential therapeutics, overcoming the limitations of natural GAGs while retaining their ability to modulate key biological processes. nih.govresearchgate.net

Q & A

Q. What are the standard analytical workflows for characterizing Heparin disaccharide I-S sodium salt in biological samples?

The typical workflow involves enzymatic digestion of heparan sulfate (HS) or heparin using heparin lyases (e.g., lyase I or II), followed by solid-phase extraction (SPE) purification to isolate disaccharides. The purified samples are then analyzed via high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). SPE optimization (e.g., column type, buffer conditions) is critical for removing matrix interference and improving recovery rates .

Q. How is this compound utilized as a reference standard in structural analysis?

Heparin disaccharide I-S (ΔUA2S-GlcNS6S) serves as a critical reference for identifying sulfation patterns in heparin/HS via HPLC or LC-MS. It is enzymatically derived from heparin and used to calibrate retention times, quantify sulfation levels, and validate method accuracy. For example, it helps distinguish between isomeric disaccharides (e.g., 6-O vs. 2-O sulfation) in complex biological samples .

Q. What methodological steps ensure accurate quantification of disaccharides in heparin/HS samples?

Quantification requires internal standards, such as isotope-labeled disaccharides (e.g., ¹³C/¹⁵N-labeled analogs), to correct for ionization variability in LC-MS. A validated ion-pairing reversed-phase microflow HPLC (IPRP-Mf-HPLC) method achieves sensitivity down to 2 ng/disaccharide. Calibration curves are constructed using known concentrations of I-S and other disaccharides, with rigorous validation of linearity and precision .

Advanced Research Questions

Q. How can researchers resolve discrepancies in sulfation pattern data between enzymatic and chemical degradation methods?

Contradictions may arise due to incomplete enzymatic digestion or matrix effects. To address this:

- Compare results from multiple heparin lyases (e.g., lyase I vs. III) to confirm specificity.

- Validate findings using orthogonal methods like nuclear magnetic resonance (NMR) or SAX-HPLC.

- Use isotopically labeled internal standards to control for recovery biases during SPE .

Q. What are the challenges in synthesizing isotope-labeled Heparin disaccharide I-S for tracer studies?

Uniform ¹³C/¹⁵N labeling requires chemoenzymatic synthesis from E. coli K5-derived N-acetylheparosan. Key challenges include:

- Ensuring isotopic purity during enzymatic sulfation steps.

- Scaling up production while maintaining structural fidelity.

- Validating labeled disaccharides via SAX-HPLC and MS/MS to confirm identical retention times and fragmentation patterns to unlabeled analogs .

Q. How do sulfation dynamics of Heparin disaccharide I-S influence its interactions with proteins like chemokines or growth factors?

The 2-O and 6-O sulfation groups on I-S mediate electrostatic interactions with basic residues (e.g., arginine) in proteins. For example, in dimeric vMIP-II, I-S binds stably to a pocket formed by R46, R48, and the N-terminus of a subunit. Mutagenesis studies or molecular dynamics simulations can map binding energetics, while surface plasmon resonance (SPR) quantifies affinity changes upon desulfation .

Q. What experimental strategies mitigate variability in disaccharide composition data across tissue sources?

Tissue-specific variability arises from differences in HS biosynthesis enzymes. Strategies include:

- Normalizing data to tissue-specific proteoglycan core protein levels.

- Using multivariate statistical models to correlate sulfation patterns with enzymatic expression (e.g., 6-OST1 for 6-O sulfation).

- Cross-validating results with transcriptomic data on sulfotransferases .

Methodological Best Practices

- Sample Preparation : Optimize SPE conditions (e.g., buffer pH, ion-pairing agents) to enhance disaccharide recovery .

- Instrumentation : Employ microflow LC-MS to reduce ion suppression and improve sensitivity .

- Data Validation : Use ≥95% purity reference standards and replicate analyses to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.